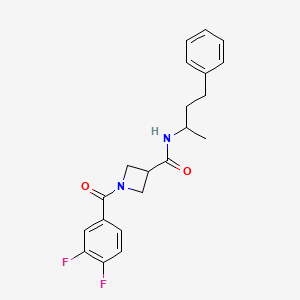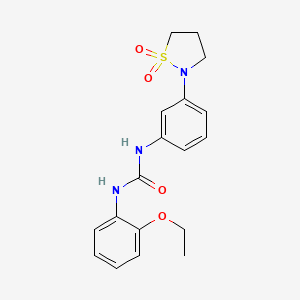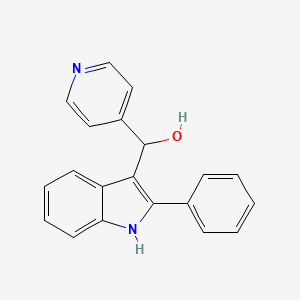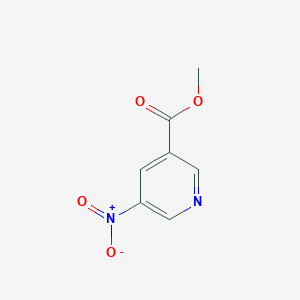
Methyl 5-nitronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-nitronicotinate is an organic compound with the molecular formula C7H6N2O4 It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a nitro group, and the carboxyl group is esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 5-nitronicotinate can be synthesized through several methods. One common approach involves the nitration of methyl nicotinate. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the nitration process. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed to yield 5-nitronicotinic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: 5-Aminonicotinic acid methyl ester.
Substitution: Various substituted nicotinic acid methyl esters.
Hydrolysis: 5-Nitronicotinic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 5-nitronicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its nitro group can be transformed into various functional groups, making it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It helps in understanding the mechanisms of nitroreductase enzymes.
Medicine: this compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 5-nitronicotinate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. These interactions may lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The compound’s effects are mediated through its ability to modulate enzyme activities and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- Methyl 6-chloro-5-nitronicotinate
- Methyl 6-fluoro-5-nitronicotinate
- 5-Nitronicotinamide
- 2-Methyl-5-nitronicotinamide
Comparison: Methyl 5-nitronicotinate is unique due to its specific substitution pattern on the pyridine ring. Compared to its analogs, such as methyl 6-chloro-5-nitronicotinate and methyl 6-fluoro-5-nitronicotinate, it lacks halogen substituents, which can influence its reactivity and biological activity. The presence of the nitro group at the 5-position makes it a valuable intermediate for further functionalization and derivatization .
Eigenschaften
IUPAC Name |
methyl 5-nitropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)5-2-6(9(11)12)4-8-3-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOPSULUPWRTSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30766-27-9 |
Source


|
| Record name | Methyl 5-nitropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
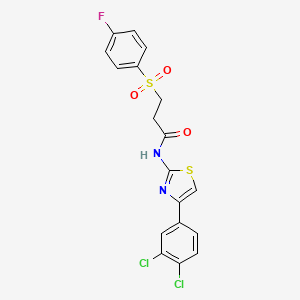
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408961.png)

![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-phenylacetamide](/img/structure/B2408970.png)
![1-[1-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B2408971.png)
![N-[4-(diethylamino)phenyl]thiophene-2-carboxamide](/img/structure/B2408972.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2408973.png)
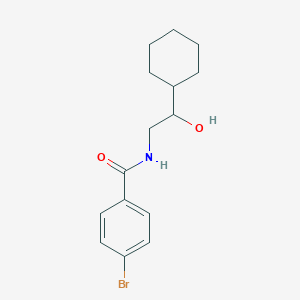
![N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2408975.png)
